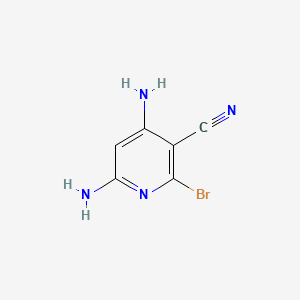

4,6-Diamino-2-bromonicotinonitrile

Cat. No. B1195331

Key on ui cas rn:

42530-03-0

M. Wt: 213.03 g/mol

InChI Key: NKXPRYBNUGINBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06713484B2

Procedure details

Crude 2-bromo-3-cyano-4,6-diaminopyridine [(W. J. Middleton, U.S. Pat. No. 2,790,806 (Apr. 30, 1957), Du Pont; Chem. Abst. 51:P14829 (1957), see also next experimental] (15.1 g, 0.071 mole) is hydrogenated in THF/MeOH (200 mL, 2:1) containing KOAc (7.0 g, 0.071 mole) and 5% Pd/C (4 g) at 55 p.s.i. and 20° C. for 7 days. Filtration over celite, washing with THF/MeOH and removal of the solvent gives a solid, which is dissolved in dilute HCl and water. Adjustment of the solution pH to 10 (conc. NaOH) and cooling gives 3-cyano-4,6-diaminopyridine (6.58 g, 69%) as a yellow solid, mp 197-198° C. [Metzger, R.; Oberdorfer, J.; Schwager, C.; Thielecke, W.; Boldt, P. Liebigs Ann. Chem. 1980, 946-953 record mp (benzene) 205° C.]. Extraction of the remaining liquor with EtOAc (4×200 mL) gives further product (2.12 g, 22%). 1H NMR (DMSO) δ 7.91 (1H, s), 6.26, 6.24 (2H, 2H, brs), 5.63 (1H, s)

Name

KOAc

Quantity

7 g

Type

reactant

Reaction Step Three

Name

THF MeOH

Quantity

200 mL

Type

solvent

Reaction Step Five

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:7]([C:8]#[N:9])=[C:6]([NH2:10])[CH:5]=[C:4]([NH2:11])[N:3]=1.CC([O-])=O.[K+].[OH-].[Na+].C1C=CC=CC=1>C1COCC1.CO.Cl.O.[Pd]>[C:8]([C:7]1[CH:2]=[N:3][C:4]([NH2:11])=[CH:5][C:6]=1[NH2:10])#[N:9] |f:1.2,3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC(=CC(=C1C#N)N)N

|

Step Three

|

Name

|

KOAc

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

THF MeOH

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1.CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration over celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with THF/MeOH and removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives a solid, which

|

Outcomes

Product

Details

Reaction Time |

7 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C=NC(=CC1N)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.58 g | |

| YIELD: PERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |